molecular formula C19H25N3O3S B1653895 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea CAS No. 2034455-36-0

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B1653895
CAS No.: 2034455-36-0
M. Wt: 375.5
InChI Key: KPFZCIFMIHUTTH-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that features a unique structure combining a furan ring, a thiomorpholine moiety, and a methoxybenzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of the Furan-3-yl Intermediate: This step involves the synthesis of a furan derivative, which can be achieved through various methods such as the Paal-Knorr synthesis.

    Thiomorpholine Introduction: The thiomorpholine moiety is introduced via nucleophilic substitution reactions, often using thiomorpholine and an appropriate leaving group.

    Urea Formation: The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Furan-3-yl)-2-morpholinoethyl)-3-(4-methoxybenzyl)urea: Similar structure but with a morpholine ring instead of thiomorpholine.

    1-(2-(Furan-3-yl)-2-piperidinoethyl)-3-(4-methoxybenzyl)urea: Contains a piperidine ring instead of thiomorpholine.

Uniqueness

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the thiomorpholine ring, which may impart different chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-[(4-methoxyphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-24-17-4-2-15(3-5-17)12-20-19(23)21-13-18(16-6-9-25-14-16)22-7-10-26-11-8-22/h2-6,9,14,18H,7-8,10-13H2,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFZCIFMIHUTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC(C2=COC=C2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001133622
Record name Urea, N-[2-(3-furanyl)-2-(4-thiomorpholinyl)ethyl]-N′-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034455-36-0
Record name Urea, N-[2-(3-furanyl)-2-(4-thiomorpholinyl)ethyl]-N′-[(4-methoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034455-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-[2-(3-furanyl)-2-(4-thiomorpholinyl)ethyl]-N′-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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